2',4-Dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
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Overview
Description
2’,4-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups at the 2’ and 4 positions and a tetrahydro structure, which indicates partial hydrogenation of the biphenyl core. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the hydrogenation of 2’,4-Dimethylbiphenyl under specific conditions. The process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is usually conducted at elevated temperatures and pressures to ensure complete hydrogenation of the biphenyl core.
Industrial Production Methods
In an industrial setting, the production of 2’,4-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and yield. The use of high-efficiency catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2’,4-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or quinones.
Reduction: Further reduction can lead to the formation of fully hydrogenated biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Biphenyl ketones or quinones.
Reduction: Fully hydrogenated biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2’,4-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2’,4-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbiphenyl: Similar structure but lacks the tetrahydro component.
2,4,5-Trimethylbiphenyl: Contains an additional methyl group at the 5 position.
2,3,4,5-Tetrahydro-1,1’-biphenyl: Lacks the methyl groups at the 2’ and 4 positions.
Uniqueness
2’,4-Dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and partial hydrogenation. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of methyl groups and the tetrahydro structure can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other biphenyl derivatives.
Properties
IUPAC Name |
1-methyl-2-(4-methylcyclohexen-1-yl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-11-7-9-13(10-8-11)14-6-4-3-5-12(14)2/h3-6,9,11H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWXVKFRMDNZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC1)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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